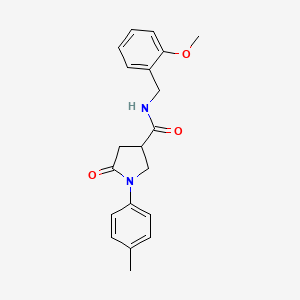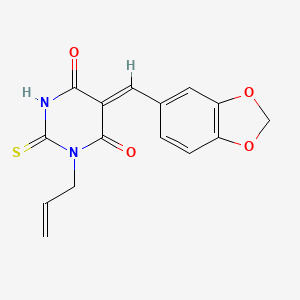
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MMMP, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMMP is a synthetic compound that belongs to the class of pyrrolidinecarboxamide derivatives.
作用機序
The exact mechanism of action of N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is believed to work by inhibiting various signaling pathways involved in inflammation, cancer cell growth, and glucose metabolism. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and glucose metabolism.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit their growth. In addition, N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to regulate blood glucose levels and improve insulin sensitivity.
実験室実験の利点と制限
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also stable and can be stored for a long time. However, there are some limitations to using N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments. It is a relatively new compound, and its full potential has not yet been explored. In addition, the exact mechanism of action of N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study its effects on cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide could also be studied for its potential to regulate blood glucose levels and improve insulin sensitivity in diabetic patients. Finally, the development of new synthetic routes to N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide could lead to the discovery of new derivatives with improved properties.
合成法
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methylbenzaldehyde with 2-methoxybenzylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the amine. The amine is further reacted with ethyl acetoacetate to form the pyrrolidine ring. The final step involves the introduction of the carboxamide group using a coupling reagent.
科学的研究の応用
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers. It has also been shown to induce apoptosis in cancer cells and inhibit their growth. N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential to regulate blood glucose levels and improve insulin sensitivity.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-7-9-17(10-8-14)22-13-16(11-19(22)23)20(24)21-12-15-5-3-4-6-18(15)25-2/h3-10,16H,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBIEWSYRIKYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)



![(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5169552.png)


![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)
![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)

![N-[1-(1-adamantyl)-2-(2,2-dimethylhydrazino)-2-oxoethyl]benzamide hydrochloride](/img/structure/B5169589.png)
